2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
Description
The compound “2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and an isothiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline ring, followed by the introduction of the isothiazole ring. The dimethoxyphenyl and dimethyl groups would likely be introduced in later steps .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and isothiazole rings would likely contribute to the rigidity of the molecule, while the dimethoxyphenyl and dimethyl groups could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinoline and isothiazole rings, as well as the dimethoxyphenyl and dimethyl groups. It could potentially undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and dimethyl groups could potentially increase its lipophilicity, which could influence its solubility and permeability .Future Directions
Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties and potential biological activities. This could include studies to determine its mechanism of action, as well as in vitro and in vivo studies to assess its potential therapeutic effects .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-20(2)18-17(13-7-5-6-8-14(13)21-20)19(25)22(26-18)12-9-10-15(23-3)16(11-12)24-4/h5-11,21H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODYWMSQEBMYCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C(=S)N(S2)C4=CC(=C(C=C4)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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